
((4-((2-Cyanoethyl)ethylamino)-2-methylphenyl)methylene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-((2-Cyanoethyl)ethylamino)-2-methylphenyl)methylene)malononitrile is a complex organic compound with a unique structure that includes cyano, ethylamino, and malononitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4-((2-Cyanoethyl)ethylamino)-2-methylphenyl)methylene)malononitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-((2-Cyanoethyl)ethylamino)-2-methylbenzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium tert-butoxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
((4-((2-Cyanoethyl)ethylamino)-2-methylphenyl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups replacing the original functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((4-((2-Cyanoethyl)ethylamino)-2-methylphenyl)methylene)malononitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups make it a versatile tool for labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable building block for drug synthesis.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-Cyanoethyl)methylamino)benzaldehyde
- 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde
- 4-(Methylamino)pyridine
Uniqueness
((4-((2-Cyanoethyl)ethylamino)-2-methylphenyl)methylene)malononitrile is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Propiedades
| 7547-47-9 | |
Fórmula molecular |
C16H16N4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
2-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H16N4/c1-3-20(8-4-7-17)16-6-5-15(13(2)9-16)10-14(11-18)12-19/h5-6,9-10H,3-4,8H2,1-2H3 |
Clave InChI |
DLOOSWBMFRKOIU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC#N)C1=CC(=C(C=C1)C=C(C#N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



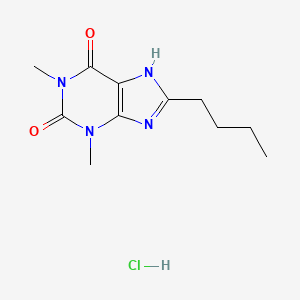

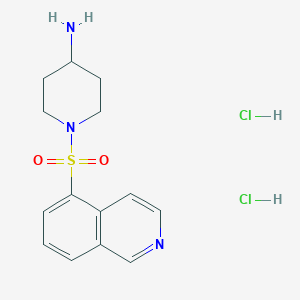

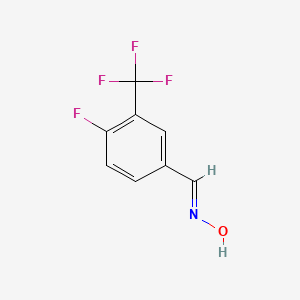
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)

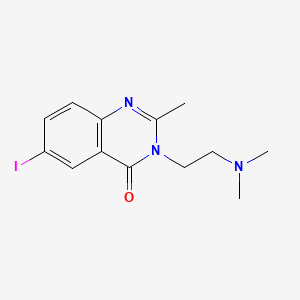
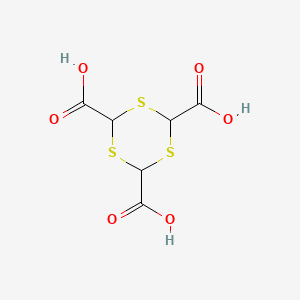
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
